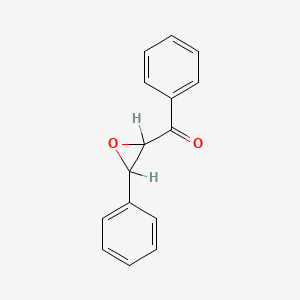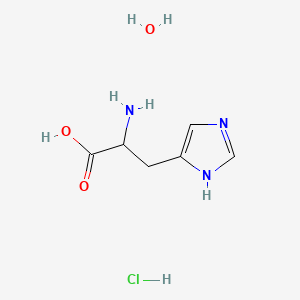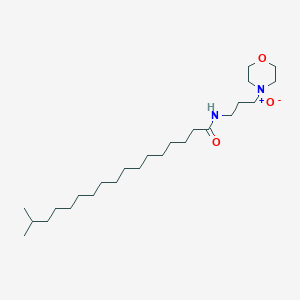![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6](/img/no-structure.png)
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is a complex molecule that plays a crucial role in various biological processes. It is a derivative of N-acetylglucosamine, which is an essential component of the glycosylation pathway. UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is involved in the synthesis of bacterial cell walls, and it is also a key player in the immune response.
Aplicaciones Científicas De Investigación
Role in Lipopolysaccharide Biosynthesis
This compound plays a crucial role in the biosynthesis of lipopolysaccharides . Lipopolysaccharides form the external layer of the Gram-negative bacterial outer membrane and provide a protective, selectively permeable barrier . The enzyme UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD) transfers 3-hydroxy-arachidonic acid from acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine .
Enzyme Catalysis
The compound is involved in a specific enzymatic reaction catalyzed by UDP-3-O-acyl-glucosamine N-acyltransferase . The reaction involves the transfer of a (3R)-hydroxyacyl group from an acyl-carrier protein (ACP) to a UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine, resulting in a UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .
Metabolic Network Reconstruction
The compound can be used in biological studies for the reconstruction of metabolic networks, specifically in bovine mammary gland tissue . This application provides valuable insights into the metabolic processes occurring within these tissues.
Study of Acyltransferases
The compound is used in the study of acyltransferases, a class of enzymes that transfer acyl groups from one molecule to another . Specifically, it is used in the study of LpxD, an acyltransferase involved in lipid A biosynthesis .
Research on Bacterial Species
The compound is used in research on various bacterial species, including Escherichia coli, Chlamydia trachomatis, Porphyromonas gingivalis, Neisseria meningitidis, Yersinia enterocolitica, and Legionella pneumophila . It helps in understanding the lipid A biosynthesis process in these bacteria .
Plant Biology Research
In plant biology, UDP-glycosyltransferase (UGT) gene family plays a crucial role in enhancing solubility, bioactivity, and diversity of flavonoids . Although not directly mentioned, the compound’s role in glycosylation processes may suggest potential applications in plant biology research .
Mecanismo De Acción
Target of Action
The primary target of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC . LpxC is a zinc-dependent hydrolase enzyme that plays a crucial role in the biosynthesis of lipid A, a component essential for the survival and virulence of Gram-negative bacteria .
Mode of Action
The compound interacts with LpxC by transferring 3-hydroxy-arachidonic acid from the acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine . This interaction results in the production of UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-a-d-glucosamine .
Biochemical Pathways
The compound affects the lipid A biosynthesis pathway, specifically the step catalyzed by LpxC . The downstream effects include the production of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Result of Action
The action of the compound leads to the inhibition of LpxC, thereby disrupting the biosynthesis of lipid A . This can result in the death of Gram-negative bacteria, as they rely on lipid A for survival . Additionally, bacteria with reduced lipid A are hypersensitive to antibacterials .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) involves the condensation of UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA, followed by enzymatic dephosphorylation and tris salt formation.", "Starting Materials": [ "UDP-N-acetylglucosamine", "R-3-hydroxymyristoyl-CoA", "Tris base", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Chloroform", "Acetic acid", "Water" ], "Reaction": [ "Synthesize R-3-hydroxymyristoyl-CoA from myristic acid and ATP using acyl-CoA synthetase", "React UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA using UDP-N-acetylglucosamine acyltransferase to form UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine", "Dephosphorylate UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine using alkaline phosphatase", "Dissolve the product in methanol and chloroform", "Add Tris base and hydrochloric acid to form the tris salt", "Extract the product using chloroform", "Wash the organic layer with water and sodium chloride", "Dry the organic layer using anhydrous sodium sulfate", "Remove the solvents under reduced pressure", "Purify the product using column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent" ] } | |
Número CAS |
112710-84-6 |
Nombre del producto |
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) |
Fórmula molecular |
C₃₅H₆₄N₄O₂₂P₂ |
Peso molecular |
954.84 |
Sinónimos |
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)
![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

